N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
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Overview
Description
N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a synthetic organic compound belonging to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an amine with a phenol derivative under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxazine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
N,N-Diethylation: The final step involves the alkylation of the amine group with diethyl sulfate or a similar alkylating agent to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: N-substituted sulfonamides.
Scientific Research Applications
N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of polymers with unique thermal and mechanical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the benzoxazine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- N,N-diethyl-7-methyl-3-oxo-2H-1,4-benzoxazine-6-sulfonamide
- N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Uniqueness
This compound is unique due to the presence of both the diethyl and methyl groups, which confer distinct steric and electronic properties. These modifications can enhance its binding affinity to specific targets and improve its stability under various conditions.
Properties
IUPAC Name |
N,N-diethyl-7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-4-15(5-2)20(17,18)12-7-10-11(6-9(12)3)19-8-13(16)14-10/h6-7H,4-5,8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFQKVSFJPHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1C)OCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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